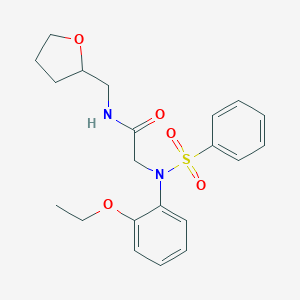![molecular formula C26H17ClFN3O2S B298935 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological properties.
科学研究应用
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its neuroprotective effects and its ability to modulate the immune system.
作用机制
The mechanism of action of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. The compound has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for the study of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the study of the compound's mechanism of action and its potential to modulate other cellular processes. Finally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, should be further explored.
合成方法
The synthesis of 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-chlorobenzaldehyde, indole-3-carboxaldehyde, and 2-fluorobenzaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a multicomponent reaction, which results in the formation of the final product. The synthesis method has been optimized to yield a high purity product with good yields.
属性
产品名称 |
5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
分子式 |
C26H17ClFN3O2S |
分子量 |
489.9 g/mol |
IUPAC 名称 |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H17ClFN3O2S/c27-20-9-3-1-7-16(20)14-30-15-17(18-8-2-5-11-22(18)30)13-19-24(32)29-26(34)31(25(19)33)23-12-6-4-10-21(23)28/h1-13,15H,14H2,(H,29,32,34)/b19-13+ |
InChI 键 |
HUTRLQYCNYVJEP-CPNJWEJPSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298864.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)
